4-(3H-二氮杂环丙-3-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

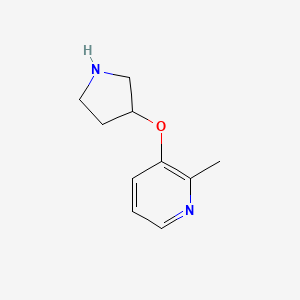

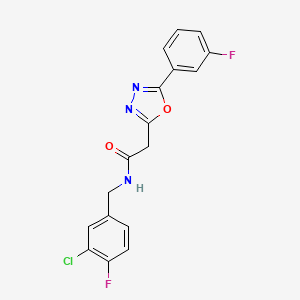

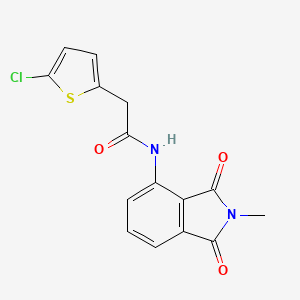

“4-(3H-Diazirin-3-yl)butanoic acid” is a type of organic molecule that consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other . It is often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Synthesis Analysis

The synthesis of diazirines, such as “4-(3H-Diazirin-3-yl)butanoic acid”, often begins with ketones. These ketones, with the desired substituents, are converted to diaziridines. These diaziridines are then subsequently oxidized to form the desired diazirines .

Molecular Structure Analysis

The molecular structure of “4-(3H-Diazirin-3-yl)butanoic acid” consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . The molecular formula is C5H8N2O2 .

Chemical Reactions Analysis

Diazirines, like “4-(3H-Diazirin-3-yl)butanoic acid”, can serve as precursors for carbenes by loss of a molecule of dinitrogen. For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds .

科学研究应用

合成离子通道的光控

4-氧代-4-(芘-4-基甲氧基)丁酸展示了合成离子通道的光控潜力。这种方法使用光敏疏水分子来控制离子种类的选择性传输,为光诱导受控释放、传感和信息处理中的应用铺平了道路 (Ali 等人,2012).

发酵丁醇生产

丁醇是梭菌发酵过程的产物,展示了丁酸衍生物的生物技术用途。本研究重点介绍了丁醇作为化学品和燃料的可再生资源重新引起兴趣,这得益于生物技术的进步 (Lee 等人,2008).

酚类物质的色谱法

概述了丁酸在酚类物质色谱分离和鉴定中的用途,展示了其在天然产物研究中的分析化学作用 (Barton 等人,1952).

作用机制

The mechanism of action of “4-(3H-Diazirin-3-yl)butanoic acid” involves its use as a photo-reactive, crosslinking reagent. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

安全和危害

未来方向

属性

IUPAC Name |

4-(3H-diazirin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPJWNIHJGAYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1N=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)

![4,4,4-Trifluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2651269.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)

![3-Butan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651281.png)